[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride
CAS No.: 2503208-13-5
Cat. No.: VC5500957
Molecular Formula: C7H13ClF3N
Molecular Weight: 203.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2503208-13-5 |
|---|---|
| Molecular Formula | C7H13ClF3N |
| Molecular Weight | 203.63 |
| IUPAC Name | [1-methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H12F3N.ClH/c1-6(4-11)2-5(3-6)7(8,9)10;/h5H,2-4,11H2,1H3;1H |
| Standard InChI Key | JAKFZZDHNPMSSR-UHFFFAOYSA-N |
| SMILES | CC1(CC(C1)C(F)(F)F)CN.Cl |
Introduction
Structural and Molecular Characteristics
The molecular architecture of [1-methyl-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride comprises a four-membered cyclobutane ring with two distinct substituents: a methyl group at position 1 and a trifluoromethyl (-CF₃) group at position 3. The methanamine (-CH₂NH₂) side chain, protonated as a hydrochloride salt, enhances solubility and stability for experimental handling. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃ClF₃N |
| Molecular Weight | 203.63 g/mol |
| SMILES Notation | CC1(CC(C1)C(F)(F)F)CN.Cl |
| IUPAC Name | [1-methyl-3-(trifluoromethyl)cyclobutyl]methanamine; hydrochloride |
The trifluoromethyl group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. This structural motif is increasingly valued in drug design for its ability to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability.
Synthesis and Preparation
Synthesis of [1-methyl-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride typically involves multi-step organic reactions. While exact protocols are proprietary, general methodologies can be inferred from analogous compounds:
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Cyclobutane Ring Formation: Cycloaddition or ring-closing metathesis reactions construct the cyclobutane core. For example, [2+2] photocycloaddition of alkenes may yield the strained ring system.
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Substituent Introduction: The trifluoromethyl group is introduced via nucleophilic trifluoromethylation using reagents like TMSCF₃ or CF₃Cu. Methylation at position 1 is achieved through alkylation or Grignard reactions .
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Amine Functionalization: Reductive amination or Gabriel synthesis installs the methanamine moiety. Final protonation with HCl yields the hydrochloride salt.
Critical parameters such as temperature, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) are optimized to maximize yield and purity. Industrial-scale production faces challenges due to the cyclobutane ring’s inherent strain, necessitating precise reaction control .
Physicochemical Properties
Experimental and computed properties of the compound include:
| Property | Value/Description |
|---|---|
| Solubility | Limited data; soluble in polar aprotic solvents (e.g., DMSO, DMF) |
| LogP (Octanol-Water) | Estimated ~1.2 (moderate lipophilicity) |
| pKa (Amine) | ~8.5 (weak base) |
| Stability | Stable under inert conditions; hygroscopic |
The trifluoromethyl group significantly lowers the compound’s basicity compared to non-fluorinated analogs, altering its interaction with biological targets. Differential scanning calorimetry (DSC) studies of similar cyclobutylamines reveal melting points between 150–200°C, suggesting thermal stability suitable for storage .
Applications in Pharmaceutical Research
Medicinal Chemistry
The compound’s unique structure makes it a versatile intermediate in drug discovery:
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Bioisostere Development: The -CF₃ group often replaces -CH₃ or -Cl in lead optimization to enhance metabolic resistance and binding affinity .
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Central Nervous System (CNS) Agents: Structural analogs demonstrate activity at serotonin and dopamine receptors, suggesting potential in treating neurological disorders.
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Enzyme Inhibition: Cyclobutylamine derivatives act as inhibitors for kinases and proteases, with the rigid ring system enforcing specific conformational constraints .
| Hazard Category | GHS Classification |
|---|---|
| Acute Oral Toxicity | Harmful (H302) |
| Skin Irritation | Causes irritation (H315) |
| Eye Damage | Serious irritation (H319) |
| Respiratory Toxicity | May cause irritation (H335) |
Recommended precautions include:
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Use of nitrile gloves, goggles, and fume hoods during handling.
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Storage in airtight containers at 2–8°C under nitrogen atmosphere to prevent degradation .
Comparison with Structural Analogs
A comparative analysis of related cyclobutylamine hydrochlorides reveals structure-activity trends:
The 1-methyl-3-CF₃ substitution pattern in the target compound provides optimal steric bulk for receptor binding while maintaining synthetic accessibility compared to bis-substituted analogs.
Future Research Directions
Emerging opportunities include:
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Stereoselective Synthesis: Exploring cis/trans isomer effects on biological activity.
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Proteolysis-Targeting Chimeras (PROTACs): Leveraging the cyclobutane scaffold as a linker in targeted protein degradation.
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In Vivo Toxicology: Systematic studies to establish NOAEL (No Observed Adverse Effect Level) for preclinical development.
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